Simufilam dihydrochloride
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Overview
Description
Simufilam dihydrochloride, also known as PTI-125 dihydrochloride, is an experimental medication primarily being developed for the treatment of Alzheimer’s disease. It is a small molecule that binds to filamin A, a scaffolding protein involved in maintaining cell shape and division. This compound is being developed by Cassava Sciences and is currently in phase III clinical trials .
Preparation Methods
The synthesis of Simufilam dihydrochloride involves several steps. The compound is synthesized through a series of chemical reactions that include the formation of a triazaspirodecane ring system. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. Industrial production methods likely involve standard pharmaceutical manufacturing processes, including synthesis, purification, and formulation .
Chemical Reactions Analysis
Simufilam dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms within the triazaspirodecane ring. Common reagents and conditions for these reactions include standard oxidizing and reducing agents, as well as catalysts for substitution reactions.
Scientific Research Applications
Simufilam dihydrochloride has several scientific research applications:
Mechanism of Action
Simufilam dihydrochloride exerts its effects by binding to an altered form of filamin A found in Alzheimer’s disease. This binding disrupts the interaction between filamin A and the α7 nicotinic acetylcholine receptor, which is involved in the toxic signaling pathways of amyloid beta. By stabilizing the normal conformation of filamin A, this compound reduces tau phosphorylation, amyloid deposition, and neuroinflammation, thereby improving synaptic function and cognitive performance .
Comparison with Similar Compounds
Simufilam dihydrochloride is unique in its mechanism of action compared to other Alzheimer’s treatments. Similar compounds include:
Donepezil: An acetylcholinesterase inhibitor that increases acetylcholine levels in the brain.
Memantine: An NMDA receptor antagonist that modulates glutamatergic signaling.
Galantamine: Another acetylcholinesterase inhibitor with additional nicotinic receptor modulating properties. This compound stands out due to its specific targeting of filamin A and its ability to restore normal protein conformation, which is not a feature of the other compounds
Properties
CAS No. |
2480226-06-8 |
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Molecular Formula |
C15H23Cl2N3O |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
4-benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-3-one;dihydrochloride |
InChI |
InChI=1S/C15H21N3O.2ClH/c1-17-9-7-15(8-10-17)16-11-14(19)18(15)12-13-5-3-2-4-6-13;;/h2-6,16H,7-12H2,1H3;2*1H |
InChI Key |
IZIPGYSLPYPJDQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)NCC(=O)N2CC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
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